Pyrazolo[1,5-A]pyridine-3-carbohydrazide
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Overview
Description
Pyrazolo[1,5-A]pyridine-3-carbohydrazide is a derivative of Pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-A]pyridine-3-carbohydrazide and its derivatives has been widely studied. A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .
Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-A]pyridine-3-carbohydrazide is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The chemical reactions involving Pyrazolo[1,5-A]pyridine-3-carbohydrazide are complex and involve several steps. The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .
Scientific Research Applications
Synthetic Methodology
The main synthesis route allows versatile structural modifications, which is significant for creating a variety of pharmacologically active agents.
Each application area is a field of active research and development, with ongoing studies aiming to harness the unique properties of Pyrazolo[1,5-A]pyridine-3-carbohydrazide derivatives for innovative solutions .
Future Directions
The future directions for research on Pyrazolo[1,5-A]pyridine-3-carbohydrazide could involve further exploration of its potential applications in medicinal chemistry and material science . Additionally, more research is needed to fully understand its mechanism of action and to develop safer and more efficient methods of synthesis .
Mechanism of Action
Target of Action
Pyrazolo[1,5-A]pyridine-3-carbohydrazide is a compound that has been synthesized and evaluated for its antimicrobial properties . The primary targets of Pyrazolo[1,5-A]pyridine-3-carbohydrazide are various types of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Fusarium oxysporum . These organisms are responsible for a variety of infections and diseases, and the ability of Pyrazolo[1,5-A]pyridine-3-carbohydrazide to inhibit their growth makes it a potential candidate for antimicrobial therapy.
Mode of Action
It is known that the compound interacts with its targets (bacteria and fungi) and inhibits their growth . This interaction likely involves the disruption of essential biological processes within the microbial cells, leading to their death or inability to reproduce.
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with pathways essential for the survival and reproduction of bacteria and fungi . This could include the disruption of DNA replication, protein synthesis, or cell wall formation, among others.
Result of Action
The result of the action of Pyrazolo[1,5-A]pyridine-3-carbohydrazide is the inhibition of growth of various types of bacteria and fungi . This leads to a decrease in the number of microbial cells, thereby reducing the severity of the infection. The compound has shown significant antimicrobial activity when compared with standard drugs like tetracycline and amphotericin B .
properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)6-5-10-12-4-2-1-3-7(6)12/h1-5H,9H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJMQMZUHWBORO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512049 |
Source
|
Record name | Pyrazolo[1,5-a]pyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-A]pyridine-3-carbohydrazide | |
CAS RN |
80536-99-8 |
Source
|
Record name | Pyrazolo[1,5-a]pyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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